Tert-butyl (3S,4S)-3-acetyl-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
This compound belongs to the class of tert-butyl pyrrolidine carboxylates, characterized by a bicyclic pyrrolidine scaffold with stereospecific substituents. The (3S,4S) configuration denotes the spatial arrangement of the acetyl (-COCH₃) and trifluoromethyl (-CF₃) groups at positions 3 and 4, respectively. The tert-butyl carbamate (Boc) group at the 1-position acts as a protective group for the pyrrolidine nitrogen, enabling selective functionalization during synthesis .
The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical chemistry. The acetyl group introduces a ketone functionality, which may serve as a site for further derivatization or influence intermolecular interactions in biological systems.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-acetyl-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-7(17)8-5-16(6-9(8)12(13,14)15)10(18)19-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDCGEIVGQWMKY-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CN(C[C@H]1C(F)(F)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S,4S)-3-acetyl-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of a suitable amino acid derivative followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is selectively removed under acidic conditions to expose the pyrrolidine nitrogen. Common methods include:
| Conditions | Reagents | Yield | Notes | Source |
|---|---|---|---|---|
| HCl in dioxane | 4 M HCl, room temperature | ~95% | Forms hydrochloride salt; 2-hour reaction | |
| Trifluoroacetic acid | TFA in DCM | >90% | Rapid deprotection (30 min); volatile |
These reactions are critical for subsequent functionalization, such as amide coupling or alkylation at the nitrogen .
Acetyl Group Reactivity
The acetyl group participates in nucleophilic additions and reductions:
-
Hydrolysis : Under basic conditions (e.g., NaOH or LiOH), the acetyl group resists hydrolysis due to steric hindrance from the pyrrolidine ring .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl to a hydroxymethyl group, though competing Boc deprotection may occur .
Trifluoromethyl Group Stability
The -CF₃ group is chemically inert under most conditions, including:
Coupling Reactions
The deprotected amine undergoes amidation or urea formation:
| Reaction Type | Reagents | Substrates | Yield | Source |
|---|---|---|---|---|
| Amide coupling | HATU, DIPEA, DMF | Aryl/alkyl amines | 70–85% | |
| Urea formation | CDI, aliphatic diamines | Ethylenediamine derivatives | 60–75% |
Example: Reaction with (4-(4-methylthiazol-5-yl)phenyl)methanamine using HATU/DIPEA produces N-substituted pyrrolidine carboxamides .
Stability and Storage
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimycobacterial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit promising antimycobacterial activity against strains such as Mycobacterium tuberculosis. A study synthesized several pyrrolidine derivatives, including those with tert-butyl substitutions, and evaluated their efficacy against multi-drug-resistant strains of tuberculosis. The results indicated that these compounds could serve as potential leads in developing new antimycobacterial agents .
1.2 Enzyme Inhibition
Tert-butyl (3S,4S)-3-acetyl-4-(trifluoromethyl)pyrrolidine-1-carboxylate has been explored for its role as an inhibitor of acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism. Inhibitors of this enzyme are of interest due to their potential in treating metabolic disorders and obesity . The synthesis of such inhibitors often involves using tert-butyl esters as intermediates, showcasing the compound's importance in drug development.
Synthetic Applications
2.1 Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, including acylation and alkylation reactions. For instance, it can be utilized in the enantioselective synthesis of alpha-alkylcysteines through phase-transfer catalytic alkylation methods . The presence of the tert-butyl group enhances the stability and solubility of intermediates during these reactions.
2.2 Stereoselective Reactions
The stereochemical properties of this compound make it suitable for stereoselective synthesis processes. Studies have shown that the compound can facilitate high levels of diastereoselectivity in reactions involving enolates, which is critical for synthesizing complex natural products .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl (3S,4S)-3-acetyl-4-(trifluoromethyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The trifluoromethyl group enhances the binding affinity and stability of the compound, making it more effective.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that are targeted by this compound can vary, but common targets include proteases, kinases, and phosphatases.
Pathways: The compound may influence various biological pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Stereochemistry
Key Compounds Analyzed :
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate () Substituents: Hydroxy (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) at position 3. Stereochemistry: (3R,4S) configuration. This may improve aqueous solubility but reduce membrane permeability .
Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate ()
- Substituents : Hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) at positions 2 and 4.
- Stereochemistry : (2R,4S) configuration.
- Properties : The hydroxymethyl group offers a reactive site for conjugation (e.g., phosphorylation or glycosylation), contrasting with the acetyl group’s metabolic stability .
Tert-butyl (3S,4S)-3-ethoxy-4-(2-(3-(trifluoromethyl)benzamido)acetamido)pyrrolidine-1-carboxylate () Substituents: Ethoxy (-OCH₂CH₃) and a benzamido-acetamido side chain. Stereochemistry: (3S,4S) configuration. However, the increased molecular weight (459.46 g/mol) may reduce bioavailability compared to simpler analogs .
Tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate () Substituents: Fluoro (-F) and methyl (-CH₃) groups. Stereochemistry: (3S,4S) configuration. The absence of a trifluoromethyl group reduces lipophilicity .
Structural and Functional Comparison Table
Biological Activity
Tert-butyl (3S,4S)-3-acetyl-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structure, characterized by the presence of a trifluoromethyl group and a pyrrolidine ring, suggests various avenues for biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The incorporation of a trifluoromethyl group is known to enhance metabolic stability and bioavailability.
Pharmacological Properties
-
Anticancer Activity :
- Studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and binding affinity to biological targets.
- Steric Hindrance : The bulky tert-butyl group may influence the compound's ability to interact with specific receptors or enzymes.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases metabolic stability |
| Acetyl group | Enhances binding affinity |
| Tert-butyl | Modulates solubility |
Case Studies
- In Vitro Studies :
- Animal Models :
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of Tert-butyl (3S,4S)-3-acetyl-4-(trifluoromethyl)pyrrolidine-1-carboxylate?
- Answer: Synthesis involves multi-step reactions:
- tert-Butyl Protection: Introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions to stabilize the pyrrolidine nitrogen .
- Trifluoromethyl Introduction: Achieved via nucleophilic substitution or radical-mediated methods using CF3-containing reagents (e.g., Ruppert-Prakash reagent) at controlled temperatures .
- Acetylation: The 3-position acetyl group is added using acetyl chloride or anhydride in the presence of a base.
- Purification: Column chromatography (C18 reverse-phase) or recrystallization ensures high purity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Answer:
- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and stereochemistry. For example, ¹⁹F NMR verifies the CF3 group’s presence .
- Mass Spectrometry: HRMS or ESI-MS validates molecular weight (e.g., C12H18F3NO3: MW 281.28 g/mol) .
- Chiral HPLC/Polarimetry: Determines enantiomeric excess (ee) to ensure stereochemical integrity .
Q. What are the common applications of this compound in medicinal chemistry research?
- Answer: It serves as a chiral intermediate in:
- Protease/Kinase Inhibitors: The trifluoromethyl group enhances target binding and metabolic stability .
- SAR Studies: The acetyl group allows derivatization to explore structure-activity relationships .
Advanced Research Questions
Q. How does the stereochemistry at the 3S and 4S positions influence the compound's biological activity?
- Answer: The (3S,4S) configuration dictates spatial orientation, affecting interactions with enzymes (e.g., proteases). For instance, enantiomers of similar pyrrolidine derivatives show up to 100-fold differences in IC50 values due to mismatched hydrogen bonding . X-ray crystallography (using SHELXL ) resolves binding conformations, revealing steric clashes in non-S,S configurations.
Q. What challenges arise in achieving high enantiomeric excess during synthesis, and how are they addressed?
- Answer:
- Racemization Risk: Occurs during acidic/basic steps (e.g., Boc deprotection). Mitigated by using mild conditions (e.g., TFA in DCM at 0°C) .
- Diastereomer Separation: Chiral stationary phases in HPLC or enzymatic resolution (e.g., lipases) achieve >99% ee .
- Asymmetric Catalysis: Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions improve stereoselectivity .
Q. How does the trifluoromethyl group affect the compound's physicochemical properties and reactivity?
- Answer:
- Lipophilicity: The CF3 group increases logP by ~1.2 units, enhancing membrane permeability .
- Electron-Withdrawing Effects: Deactivates the pyrrolidine ring toward electrophiles but facilitates nucleophilic substitutions at the acetyl group .
- Metabolic Stability: Resists oxidative degradation in cytochrome P450 assays, prolonging half-life in vivo .
Q. What methodologies are used to study the interaction of this compound with biological targets?
- Answer:
- X-ray Crystallography: SHELX software (SHELXL ) resolves binding modes, as seen in protease-inhibitor complexes.
- Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., KD values) for receptor-ligand interactions .
- Enzymatic Assays: Fluorogenic substrates quantify inhibition potency (e.g., IC50 determination for kinases) .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields be resolved?
- Answer: Variations arise from reaction conditions (e.g., solvent polarity, temperature). For example:
- CF3 Introduction: Radical methods (e.g., photoredox catalysis) report 60–70% yields , while traditional SN2 reactions yield 40–50% due to steric hindrance .
- Resolution: Design of Experiments (DoE) optimizes parameters (e.g., solvent: THF vs. DMF, catalyst loading) to maximize reproducibility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
